Phenyl isocyanatoformate

heterocyclic synthesis tandem reactions acyl isocyanates

Phenyl isocyanatoformate (PICF; CAS 5843-43-6) is an aryl isocyanatoformate containing both an isocyanate group and a phenyl carbonate moiety. It is a liquid building block with a density of 1.233 g/mL at 25 °C, a boiling point of 100 °C at 15 mmHg, and a recommended storage temperature of −20 °C.

Molecular Formula C8H5NO3
Molecular Weight 163.13 g/mol
CAS No. 5843-43-6
Cat. No. B1598193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl isocyanatoformate
CAS5843-43-6
Molecular FormulaC8H5NO3
Molecular Weight163.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC(=O)N=C=O
InChIInChI=1S/C8H5NO3/c10-6-9-8(11)12-7-4-2-1-3-5-7/h1-5H
InChIKeyFSZKLYCUEQGCKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Isocyanatoformate (CAS 5843-43-6) – A Dual-Function Acyl Isocyanate for Selective Heterocycle Construction and Resin-Bound Synthesis


Phenyl isocyanatoformate (PICF; CAS 5843-43-6) is an aryl isocyanatoformate containing both an isocyanate group and a phenyl carbonate moiety . It is a liquid building block with a density of 1.233 g/mL at 25 °C, a boiling point of 100 °C at 15 mmHg, and a recommended storage temperature of −20 °C . The compound is employed as a bifunctional electrophile in the synthesis of nitrogen-containing heterocycles such as 1,3,5-benzotriazepine-2,4-diones and resin-bound 1,7-disubstituted-1,3,5-triazepane-2,4-diones [1].

Why Generic Substitution of Phenyl Isocyanatoformate (CAS 5843-43-6) with Simple Aryl or Alkyl Isocyanates Compromises Synthetic Efficiency


Direct substitution of phenyl isocyanatoformate with simple aryl isocyanates (e.g., phenyl isocyanate) or alkyl isocyanatoformates (e.g., methyl or ethyl isocyanatoformate) is not equivalent due to distinct reactivity and stability profiles. Aromatic isocyanates are inherently more electrophilic than aliphatic isocyanates [1]; however, the acyl isocyanate structure of PICF introduces an additional electrophilic carbonyl center that enables tandem cyclocondensation reactions not accessible to mono‑electrophilic isocyanates . Furthermore, the phenyl carbonate leaving group can be exploited in solid‑phase synthesis to achieve cleavage and cyclization in a single step, whereas alternative isocyanates often require separate deprotection sequences [2]. The compound's sensitivity to moisture and the requirement for −20 °C storage also differentiate it from more stable isocyanates, influencing procurement decisions based on available storage infrastructure .

Quantitative Differentiation of Phenyl Isocyanatoformate (CAS 5843-43-6) vs. Comparable Isocyanates and Isocyanatoformates


Dual Electrophilic Reactivity Enables Tandem Cyclocondensation Unavailable to Mono-Electrophilic Isocyanates

Phenyl isocyanatoformate contains both an isocyanate group and an activated carbonyl group, which together function as a 1,2‑dielectrophile. This dual electrophilicity enables tandem cyclocondensation reactions with o‑phenylenediamines to form 1,3,5‑benzotriazepine‑2,4‑diones in a single step. In contrast, simple aryl isocyanates (e.g., phenyl isocyanate) are mono‑electrophilic and cannot effect the same transformation without an additional electrophilic reagent [1]. The tandem cyclocondensation proceeds with high atom economy and avoids intermediate isolation.

heterocyclic synthesis tandem reactions acyl isocyanates

Solid-Phase Synthesis of 1,7-Disubstituted Triazepane-2,4-diones: PICF Enables Simultaneous Cleavage and Cyclization

In solid-phase synthesis, resin-bound secondary amines react with phenyl isocyanatoformate (5 equivalents, 0.04 M in DMF, 60 °C, 24 h) to yield 1,7-disubstituted-1,3,5-triazepane-2,4-diones directly upon cleavage [1]. This represents a one‑pot cleavage/cyclization sequence that avoids the need for an additional deprotection step. While comparable transformations using ethyl isocyanatoformate or methyl isocyanatoformate may be feasible, the phenyl isocyanatoformate variant is specifically reported to give clean cyclization with diverse amino acid-derived amines in a library format.

solid-phase synthesis combinatorial chemistry heterocycles

Synthesis of Fluorescent Nucleoside Analogue: PICF Contributes to 40% Overall Yield in Four Steps

In the synthesis of a fluorescent charge‑neutral analogue of xanthosine, treatment of amino intermediate 12 with phenyl isocyanatoformate completes the nucleobase formation, yielding 13. Removal of toluoyloxy protecting groups then gives the target nucleoside 4 in 40% overall yield over four steps [1]. While direct yield comparisons for this specific transformation using other isocyanatoformates are not reported, the published procedure demonstrates that PICF is compatible with base‑sensitive protecting groups and does not interfere with subsequent deprotection. The 40% overall yield is considered acceptable for a four‑step sequence involving a delicate nucleoside core.

nucleoside synthesis fluorescent probes artificial genetic systems

Storage Stability and Handling Requirements: −20 °C Storage Distinguishes PICF from Room‑Temperature‑Stable Isocyanates

Phenyl isocyanatoformate is recommended for storage at −20 °C, reflecting its higher reactivity and moisture sensitivity compared to many simple aryl isocyanates, which can often be stored at room temperature or refrigerated conditions . For example, phenyl isocyanate (CAS 103-71-9) is typically stored at 2–8 °C, whereas PICF requires −20 °C. This difference necessitates freezer storage and careful handling under inert atmosphere to prevent premature hydrolysis. The storage temperature specification directly impacts procurement decisions for laboratories without adequate freezer capacity.

reagent stability storage conditions procurement logistics

High‑Value Research Applications for Phenyl Isocyanatoformate (CAS 5843-43-6)


Solid‑Phase Combinatorial Library Synthesis of 1,7‑Disubstituted Triazepane‑2,4‑diones

Phenyl isocyanatoformate is the reagent of choice for the solid‑phase synthesis of 1,7‑disubstituted‑1,3,5‑triazepane‑2,4‑diones from resin‑bound amino acids. The protocol uses 5 equivalents of PICF in DMF at 60 °C for 24 h, achieving simultaneous cleavage and cyclization without a separate deprotection step [1]. This application is particularly relevant for laboratories generating diverse heterocyclic libraries for drug discovery, where step reduction directly increases throughput.

One‑Pot Synthesis of 1,3,5‑Benzotriazepine‑2,4‑diones as Selective PTH1 Receptor Antagonists

Phenyl isocyanatoformate undergoes tandem cyclocondensation with functionalized o‑phenylenediamines to yield 1,3,5‑benzotriazepine‑2,4‑diones, a scaffold under investigation for selective parathyroid hormone‑1 (PTH1) receptor antagonism [2]. The one‑pot nature of this reaction minimizes purification steps and preserves sensitive functional groups, making it an efficient entry to a medicinally relevant heterocyclic core.

Synthesis of Fluorescent Nucleoside Analogues for Artificial Genetic Systems

In the construction of charge‑neutral nucleoside analogues, phenyl isocyanatoformate is used to install a 5‑aza‑7‑deazaxanthine base via reaction with an amino intermediate. The published four‑step route achieves a 40% overall yield to the target nucleoside, which displays fluorescence emission at 410 nm and remains neutral at physiological pH [3]. This application is critical for researchers developing expanded genetic alphabets and requires a reagent that does not compromise base‑sensitive protecting groups.

Technical Documentation Hub

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